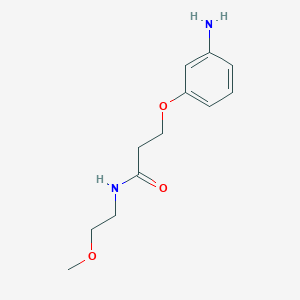

3-(3-aminophenoxy)-N-(2-methoxyethyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-aminophenoxy)-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-16-8-6-14-12(15)5-7-17-11-4-2-3-10(13)9-11/h2-4,9H,5-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBXSWSDTCZTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Aminophenoxy)-N-(2-methoxyethyl)propanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 221.27 g/mol

- Structure : The compound features an aminophenoxy group connected to a propanamide backbone with a methoxyethyl substituent.

Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. For instance:

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. A study showed that aminophenoxazinones could decrease intracellular pH in cancer cells, leading to apoptosis .

- Mechanism : The decrease in intracellular pH may be linked to the inhibition of sodium-hydrogen exchanger (NHE-1), which is crucial for maintaining pH balance in cells. This mechanism has been implicated in the apoptotic pathways activated by aminophenoxazinones .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties:

- Receptor Modulation : The activation of free fatty acid receptors (FFA3) has been associated with anti-inflammatory effects, suggesting that this compound may influence inflammatory pathways .

- In Vivo Studies : Animal studies have indicated that related compounds can reduce inflammation markers, providing a potential therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Cytotoxicity in Cancer Cell Lines :

- Anti-H. pylori Activity :

- Urease Inhibition :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 238.28 g/mol

- Structural Characteristics : The compound features an aminophenoxy group, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research has indicated that derivatives of aminophenoxazines, including compounds similar to 3-(3-aminophenoxy)-N-(2-methoxyethyl)propanamide, exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells by altering intracellular pH levels and inhibiting specific cellular pathways. Studies have demonstrated that such compounds can significantly reduce the pH of cancer cell lines, which correlates with increased apoptotic activity .

-

Case Studies :

- In vitro studies revealed that aminophenoxazine derivatives possess cytotoxic effects against various cancer cell lines, including gastric and colon cancer cells. For example, Phx-3, a closely related compound, showed IC₅₀ values ranging from 6 to 20 μM across different colon cancer lines .

- The effectiveness of these compounds against glioblastoma has also been noted due to their ability to cross the blood-brain barrier, a significant challenge in treating this type of cancer .

Antimicrobial Properties

Aminophenoxazine derivatives have been studied for their antibacterial and antifungal activities. They have shown potential in inhibiting the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Agricultural Applications

The phytotoxic effects of aminophenoxazine derivatives suggest their utility as herbicides. Research indicates that these compounds can inhibit the growth of certain plants by interfering with histone deacetylases, thus affecting gene expression related to plant growth . This property could be leveraged for developing environmentally friendly herbicides.

Potential for Drug Development

The structural features of this compound make it a candidate for further drug development. Its ability to modulate biological pathways involved in cancer progression positions it as a potential lead compound for novel therapies targeting various cancers .

Comparison with Related Compounds

| Compound Name | Structure | IC₅₀ (μM) | Application |

|---|---|---|---|

| Phx-1 | Aminophenoxazine derivative | 10-15 | Anticancer |

| Phx-3 | Aminophenoxazine derivative | 6-20 | Anticancer |

| NHP | Modified phenoxazine | 27.82 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.